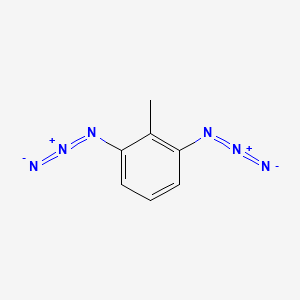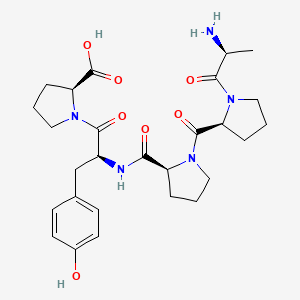
1,3-Diazido-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazido-2-methylbenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of two azido groups (-N₃) attached to a benzene ring at the 1 and 3 positions, with a methyl group (-CH₃) at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diazido-2-methylbenzene can be synthesized through a multi-step process involving the introduction of azido groups to a methylbenzene derivative. One common method involves the nitration of 2-methylbenzene (toluene) to form 2-methyl-1,3-dinitrobenzene, followed by reduction to 2-methyl-1,3-diaminobenzene. The final step involves the diazotization of the amine groups and subsequent substitution with sodium azide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. Safety measures are crucial due to the explosive nature of azido compounds.
Chemical Reactions Analysis
Types of Reactions
1,3-Diazido-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido groups can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) is commonly used for introducing azido groups.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts are used for reducing azido groups to amines.
Cycloaddition: Copper(I) catalysts are often employed in the Huisgen cycloaddition reaction to form triazoles.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Reduction: 2-methyl-1,3-diaminobenzene.
Cycloaddition: 1,2,3-triazoles.
Scientific Research Applications
1,3-Diazido-2-methylbenzene has several applications in scientific research:
Material Science: Used as a cross-linking agent in the synthesis of polymers and thermosets.
Organic Synthesis: Serves as a precursor for the synthesis of various nitrogen-containing heterocycles.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Explosives: Due to its high energy content, it is studied for use in the development of energetic materials.
Mechanism of Action
The mechanism of action of 1,3-diazido-2-methylbenzene primarily involves the release of nitrogen gas upon thermal or photochemical decomposition. This decomposition generates highly reactive nitrene intermediates, which can insert into C-H and N-H bonds, leading to the formation of new chemical bonds . The azido groups also facilitate cycloaddition reactions, forming stable triazole rings.
Comparison with Similar Compounds
Similar Compounds
1,3-Diazido-2-nitrobenzene: Similar structure but with a nitro group instead of a methyl group.
1,3-Diazido-2-chlorobenzene: Contains a chlorine atom instead of a methyl group.
1,3-Diazido-2-iodobenzene: Contains an iodine atom instead of a methyl group.
Uniqueness
1,3-Diazido-2-methylbenzene is unique due to the presence of the methyl group, which influences its reactivity and physical properties. The methyl group can act as an electron-donating group, affecting the stability and reactivity of the azido groups. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
646054-87-7 |
|---|---|
Molecular Formula |
C7H6N6 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
1,3-diazido-2-methylbenzene |
InChI |
InChI=1S/C7H6N6/c1-5-6(10-12-8)3-2-4-7(5)11-13-9/h2-4H,1H3 |
InChI Key |
QKXIYRJSJBECNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-](/img/structure/B15168296.png)
![2-[3-(2-Hydroxyethylamino)-5-methoxyanilino]ethanol](/img/structure/B15168299.png)
![Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15168303.png)
![(2R,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B15168321.png)

![Acetyl chloride,[(3-methyl-1-oxobutyl)amino]-](/img/structure/B15168342.png)


![S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B15168358.png)
![Guanidine, [(1S)-2-methoxy-1-methylethyl]-](/img/structure/B15168363.png)
![4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide](/img/structure/B15168379.png)
![Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-](/img/structure/B15168385.png)
